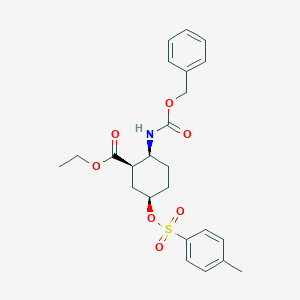
2-Fluoro-3-(trifluoromethyl)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F4. It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that α-trifluoromethylstyrene derivatives, which include 2-fluoro-3-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Mode of Action
This compound has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . These reactions allow the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of more complex fluorinated compounds . It’s also involved in C–F bond activation in a CF3 group .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It’s known that the compound is utilized in the synthesis of more complex fluorinated compounds , indicating its role in the formation of new molecular structures.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound is a liquid at room temperature , which may influence its interaction with other substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene typically involves the introduction of the ethenyl, fluoro, and trifluoromethyl groups onto the benzene ring. One common method is the halogenation of benzene derivatives followed by nucleophilic substitution reactions. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Ethenyl-4-(trifluoromethyl)benzene
- 1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene
- 1-Fluoro-3-(trifluoromethyl)benzene
Uniqueness: 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the ethenyl, fluoro, and trifluoromethyl groups makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQDQVGARFEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602089 |
Source


|
| Record name | 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298094-29-7 |
Source


|
| Record name | 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)





![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

